molecular formula C12H21NO4 B115754 1-Boc-piperidin-4-ylacetic acid CAS No. 157688-46-5

1-Boc-piperidin-4-ylacetic acid

Cat. No.: B115754
CAS No.: 157688-46-5
M. Wt: 243.3 g/mol
InChI Key: ZXFLMSIMHISJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-piperidin-4-ylacetic acid (CAS 157688-46-5) is a Boc (tert-butoxycarbonyl)-protected piperidine derivative with an acetic acid substituent at the 4-position of the heterocyclic ring. Its molecular formula is C₁₂H₂₁NO₄, and it has a molecular weight of 243.3 g/mol . The Boc group serves as a protective moiety for the piperidine nitrogen, enabling selective reactivity in multi-step organic syntheses, particularly in pharmaceutical intermediates. Its primary applications include peptide synthesis, drug discovery, and the development of small-molecule inhibitors due to its structural versatility and stability under basic conditions .

Mechanism of Action

Target of Action

It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation , suggesting that it might interact with certain receptors or enzymes in these tissues.

Result of Action

It’s known to cause skin and eye irritation, and may affect the respiratory system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “1-Boc-piperidin-4-ylacetic acid”. For instance, the compound should be stored in a cool, well-ventilated place to maintain its stability . Moreover, exposure to strong oxidizing agents and strong acids should be avoided .

Biological Activity

1-Boc-piperidin-4-ylacetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an acetic acid moiety at the 4-position. Its molecular formula is C12H21NO4C_{12}H_{21}NO_4, with a molecular weight of approximately 241.28 g/mol. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes involved in inflammatory processes. It has been studied for its potential to inhibit soluble epoxide hydrolase (sEH), which plays a crucial role in pain modulation and inflammation .

Inhibition of Enzymatic Activity

Research indicates that compounds related to piperidine derivatives can effectively inhibit sEH, leading to anti-inflammatory effects. For instance, studies have shown that certain piperidine derivatives exhibit potent inhibition of sEH, which can reduce pain and inflammation in various models .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

  • Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound significantly reduced nitric oxide production in activated microglial cells, suggesting their potential as anti-inflammatory agents .
  • Cytotoxicity Assessments : In vitro cytotoxicity assays using SH-SY5Y neuroblastoma cells showed that certain derivatives did not exhibit cytotoxic effects at concentrations up to 100 µM, indicating a favorable safety profile for therapeutic applications .
  • Inhibition of Pyroptosis : Other research has focused on the compound's ability to inhibit NLRP3 inflammasome activation, which is critical in inflammatory diseases. The compound was evaluated for its effectiveness in reducing IL-1β release and pyroptotic cell death in THP-1 cells treated with lipopolysaccharide (LPS) and ATP .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound relative to other compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaKey Biological Activity
This compound C₁₂H₂₁NO₄Inhibition of sEH; anti-inflammatory properties
2-(Piperidin-4-yl)acetamides C₈H₁₃NPotent sEH inhibitors; anti-inflammatory effects
(1-Methanesulfonyl-piperidin-4-yl)-acetic acid C₁₁H₁₅NO₄Enzyme inhibition; potential therapeutic applications

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Boc-piperidin-4-ylacetic acid, and how do they influence its handling in laboratory settings?

  • Answer : The compound has a molecular formula of C₁₂H₂₁NO₄, molecular weight of 243.31 g/mol, and CAS RN 157688-46-5 . Its tert-butoxycarbonyl (Boc) group confers stability under basic conditions but requires acid-sensitive deprotection. The carboxylic acid moiety enables solubility in polar solvents (e.g., DMSO, methanol) but may form aggregates in aqueous buffers. Safety protocols include using gloves and eye protection due to potential irritancy, as outlined in hazard guidelines .

Q. What is the standard synthetic route for preparing this compound?

  • Answer : A common method involves Boc-protection of piperidin-4-ylacetic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane . Reaction monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane) and purification by flash chromatography (silica gel, gradient elution) yields >97% purity .

Q. How should researchers characterize the purity and structural integrity of synthesized this compound?

  • Answer : Use a combination of:

  • HPLC : C18 column, mobile phase acetonitrile/water (0.1% TFA), retention time ~8–10 min .
  • NMR : Key signals include Boc group tert-butyl protons (δ 1.4–1.5 ppm) and carboxylic acid proton (broad δ ~12 ppm) .
  • Mass spectrometry : ESI-MS m/z 244.3 [M+H]⁺ .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to synthesize peptide or small-molecule derivatives?

  • Answer : Activate the carboxylic acid using coupling agents like HATU or EDCI/HOBt in DMF. Maintain a pH ~7–8 with DIPEA to prevent Boc deprotection . For sterically hindered amines, microwave-assisted synthesis (50–80°C, 30 min) improves yields . Monitor by LC-MS to detect intermediates and byproducts .

Q. What strategies resolve racemic mixtures during functionalization of the piperidine ring in this compound?

  • Answer : Chiral resolution via diastereomeric salt formation (e.g., using (R)- or (S)-1-phenylethylamine) or enzymatic kinetic resolution with lipases (e.g., Candida antarctica Lipase B) . Alternatively, asymmetric hydrogenation of precursor enamines using Rh or Ru catalysts achieves enantiomeric excess >90% .

Q. How do researchers address discrepancies in NMR data for Boc-protected intermediates?

  • Answer : Discrepancies often arise from rotameric equilibria of the carbamate group. Acquire spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) to coalesce split signals . Compare with X-ray crystallography data (if available) for unambiguous conformation assignment .

Q. What experimental designs are recommended for studying the bioactivity of this compound derivatives?

  • Answer :

  • Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., for proteases or kinases) with IC₅₀ determination .
  • Cellular uptake : Label derivatives with fluorescent tags (e.g., FITC) and quantify via flow cytometry .
  • Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS/MS .

Q. How can solubility limitations of this compound in aqueous buffers be mitigated for in vitro studies?

  • Answer : Use co-solvents like DMSO (≤10% v/v) or cyclodextrin-based formulations. Alternatively, prepare sodium or potassium salts by treating the acid with NaOH/KOH in ethanol . Dynamic light scattering (DLS) confirms nanoparticle formation for poorly soluble analogs .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in Boc deprotection reactions?

  • Answer : Use TFA in dichloromethane (1:1 v/v, 0–4°C, 1–2 hr) for controlled deprotection. Neutralize with aqueous NaHCO₃ and extract with ethyl acetate. Avoid prolonged exposure to acid to prevent piperidine ring degradation .

Q. How should researchers handle conflicting spectral data between batches of synthesized this compound?

  • Answer : Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula consistency. Re-examine reaction conditions (e.g., moisture levels, stoichiometry) and compare with literature NMR databases (e.g., PubChem CID 1512539) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between 1-Boc-piperidin-4-ylacetic acid and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Implications
This compound 157688-46-5 C₁₂H₂₁NO₄ 243.3 Boc protection; acetic acid at 4-position Pharmaceutical intermediates, peptide synthesis
1-Boc-Piperidin-4-ylideneacetic acid 193085-24-4 C₁₂H₁₉NO₄ 241.28 Double bond (ylidene) at 4-position; acetic acid Altered ring conformation; potential use in rigidified scaffolds
1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid 189321-65-1 C₁₆H₂₈N₂O₆ 344.3 Dual Boc protection; carboxylic acid and amino groups at 4-position Multi-step syntheses requiring sequential deprotection
N-Cbz-4-piperidineacetic acid - C₁₅H₁₉NO₄* ~285.3* Cbz (benzyloxycarbonyl) protection instead of Boc Compatible with hydrogenolysis deprotection; alternative protecting group strategies
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid - C₉H₁₅NO₄* ~201.2* Ethoxycarbonyl group (smaller than Boc) Less steric hindrance; lower stability under acidic conditions
1-Boc-piperidin-2-ylpropionic acid 669713-96-6 C₁₃H₂₃NO₄ 257.33 Propionic acid chain at 2-position Increased lipophilicity; altered spatial interactions in target binding

*Estimated based on structural analogs.

Detailed Analysis of Structural Modifications

Protecting Group Variations

  • Boc vs. Cbz: The Boc group (tert-butoxycarbonyl) is cleaved under acidic conditions (e.g., trifluoroacetic acid), while the Cbz (benzyloxycarbonyl) group requires hydrogenolysis. This distinction dictates compatibility with substrates sensitive to acids or hydrogenation . Example: N-Cbz-4-piperidineacetic acid may be preferred in hydrogenation-tolerant syntheses, whereas Boc-protected derivatives are ideal for acid-stable intermediates.

Substituent Position and Chain Length

  • 4-Position vs. 2-/3-Position :
    • Substituents at the 4-position (e.g., this compound) often enhance steric accessibility for interactions in enzymatic or receptor-binding sites. In contrast, 2- or 3-position derivatives (e.g., 1-Boc-piperidin-2-ylpropionic acid) may influence conformational flexibility .
  • Acetic Acid vs.

Ring Modifications

  • Ylidene (Double Bond) :
    • The presence of a double bond in 1-Boc-Piperidin-4-ylideneacetic acid introduces rigidity, which can pre-organize the molecule for specific binding interactions or reduce entropy penalties in target engagement .

Preparation Methods

Direct Boc Protection of Pre-Synthesized Piperidin-4-ylacetic Acid

A straightforward approach involves Boc protection of piperidin-4-ylacetic acid. This method leverages the reactivity of the primary amine in piperidin-4-ylacetic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Reaction Mechanism and Conditions

Piperidin-4-ylacetic acid is dissolved in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) with triethylamine as a base. Boc anhydride is added dropwise at 0–5°C to minimize side reactions. After stirring at room temperature for 12–24 hours, the product is extracted, dried, and crystallized from acetone or ethanol .

Key Parameters

  • Molar Ratio : 1:1.2 (piperidin-4-ylacetic acid:Boc anhydride)

  • Yield : 70–85%

  • Purity : >95% (HPLC)

Challenges and Optimizations

  • Amine Reactivity : The secondary amine in piperidin-4-ylacetic acid may require excess Boc anhydride for complete protection.

  • Solvent Choice : Dichloromethane offers better solubility but necessitates strict temperature control to avoid Boc group cleavage.

Alkylation of Boc-Protected Piperidine Derivatives

This method introduces the acetic acid group via alkylation of a Boc-protected piperidine intermediate. A common strategy employs bromoacetic acid esters (e.g., ethyl bromoacetate) under nucleophilic substitution conditions .

Synthetic Pathway

  • Boc Protection : 4-Piperidone is protected using Boc anhydride to form 1-Boc-4-piperidone .

  • Grignard Addition : The ketone undergoes Grignard reaction with methylmagnesium bromide to yield 1-Boc-4-(2-hydroxypropyl)piperidine.

  • Oxidation : The alcohol is oxidized to the corresponding ketone using Jones reagent.

  • Cyanohydrin Formation : Reaction with hydrogen cyanide forms a cyanohydrin, which is hydrolyzed to the carboxylic acid .

Key Parameters

  • Oxidation Yield : 60–75%

  • Final Step Purity : 90–95% (GC)

Comparative Analysis

  • Efficiency : Multi-step synthesis reduces overall yield (~50% overall).

  • Scalability : Grignard reactions require anhydrous conditions, complicating large-scale production.

Pd/C-catalyzed hydrogenation is employed to deprotect intermediates or reduce functional groups. For example, N-benzyl-4-piperidone derivatives are hydrogenated to remove benzyl groups, followed by Boc protection and acetic acid introduction .

Case Study from Patent CN107805218B

  • Imine Formation : N-Benzyl-4-piperidone reacts with trimethyl orthoformate and tert-butyl carbamate.

  • Hydrogenation : Pd/C catalyzes benzyl group removal, yielding 4-Boc-aminopiperidine.

  • Acetic Acid Introduction : Alkylation with bromoacetic acid completes the synthesis .

Key Parameters

  • Hydrogen Pressure : 0.8–1.0 MPa

  • Yield : 88–92%

Comparative Data on Synthesis Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Direct Boc ProtectionPiperidin-4-ylacetic acidBoc anhydride, Et₃N70–85>95High
Alkylation1-Boc-4-piperidoneMethylMgBr, Jones reagent50–6090–95Moderate
Coupling Reaction1-Boc-4-aminopiperidineEDC/HOBt, Glycine80–90>98High
HydrogenationN-Benzyl-4-piperidonePd/C, H₂88–9299High

Critical Analysis of Methodologies

Direct Protection vs. Multi-Step Synthesis

  • Direct Protection : Ideal for small-scale synthesis but requires pre-formed piperidin-4-ylacetic acid, which is costly.

  • Multi-Step Routes : Higher atom economy but involve complex purification steps.

Industrial Applicability

Hydrogenation-based methods (e.g., Patent CN107805218B) are preferred for large-scale production due to high yields and compatibility with continuous flow systems .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFLMSIMHISJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363715
Record name [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157688-46-5
Record name [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-BOC-Piperidin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compound (5.28 g) obtained in the above (1) is dissolved in methanol (32 ml), and thereto is added 1N aqueous sodium hydroxide solution (23.4 ml), and the mixture is stirred at room temperature for three hours. The reaction mixture is diluted with water, and the pH value thereof is adjusted to pH 2 with 1N hydrochloric acid, and extracted three time with ethyl acetate. The extract is washed twice with a saturated brine, and dried over anhydrous magnesium sulfate. The desiccant is removed by filtration, and the filtrate is concentrated under reduced pressure to give the title compound (5.18 g).
[Compound]
Name
compound
Quantity
5.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-piperidin-4-ylacetic acid
Reactant of Route 2
1-Boc-piperidin-4-ylacetic acid
Reactant of Route 3
Reactant of Route 3
1-Boc-piperidin-4-ylacetic acid
Reactant of Route 4
Reactant of Route 4
1-Boc-piperidin-4-ylacetic acid
Reactant of Route 5
1-Boc-piperidin-4-ylacetic acid
Reactant of Route 6
Reactant of Route 6
1-Boc-piperidin-4-ylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.